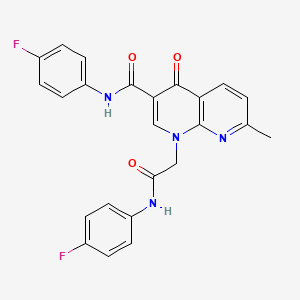

N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine derivative characterized by a 7-methyl group and dual 4-fluorophenyl substituents. Its structure includes a naphthyridine core with a carboxamide linkage at position 3 and a substituted ethyl side chain at position 1. Its synthesis likely follows methods analogous to related compounds, involving substitution and hydrolysis steps under optimized conditions to achieve high yields and purity .

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2N4O3/c1-14-2-11-19-22(32)20(24(33)29-18-9-5-16(26)6-10-18)12-30(23(19)27-14)13-21(31)28-17-7-3-15(25)4-8-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEIEDUYYMKPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Naphthyridine derivative

- Substituents :

- 4-Fluorophenyl group

- Amino and oxoethyl functionalities

This specific arrangement contributes to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that compounds similar to this naphthyridine derivative often exhibit multiple mechanisms of action, including:

- Antitumor Activity : The presence of the naphthyridine core is associated with significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the naphthyridine structure can enhance antiproliferative activity. For instance, the introduction of electron-donating groups on the phenyl ring has been linked to increased potency against cancer cells .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR studies suggest that specific substitutions on the naphthyridine scaffold can enhance antibacterial efficacy .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as phospholipase A2 (PLA2), which is critical in inflammatory responses. This inhibition can lead to potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Key findings include:

- Substituent Effects : The introduction of fluorine atoms at specific positions on the phenyl ring has been found to enhance biological activity by increasing lipophilicity and improving binding interactions with target proteins .

- Functional Group Variations : Variations in functional groups attached to the naphthyridine core significantly affect potency and selectivity for biological targets. For example, compounds with amino or carboxamide groups often exhibit improved solubility and bioavailability .

Case Studies

- Antitumor Activity Assessment :

- Antimicrobial Efficacy :

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Core Structure | Naphthyridine |

| Key Substituents | 4-Fluorophenyl, Amino Group |

| Antitumor IC50 | < Doxorubicin |

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | PLA2 inhibition |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Naphthyridine derivatives have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that similar naphthyridine compounds can inhibit the proliferation of breast and lung cancer cells by targeting the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens. Its structure suggests potential interactions with bacterial enzymes, making it a candidate for further development as an antibiotic. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, which is critical given the rise of antibiotic resistance .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this naphthyridine derivative has shown potential as an anti-inflammatory agent. Research has indicated that it can reduce inflammation markers in vitro and in vivo, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines . This application is particularly relevant in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of naphthyridine derivatives is crucial for optimizing their pharmacological profiles. The presence of the fluorophenyl group enhances lipophilicity and may improve cellular uptake, while modifications on the naphthyridine core can significantly affect biological activity. A detailed SAR study could lead to the design of more potent derivatives with fewer side effects.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorophenyl group | Increases lipophilicity |

| Naphthyridine core | Essential for anticancer activity |

| Carboxamide moiety | Enhances hydrogen bonding interactions |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives similar to the compound . The results demonstrated that compounds with a fluorinated aromatic ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to non-fluorinated analogs . This underscores the importance of fluorine substitution in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several naphthyridine derivatives, including the target compound. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions it as a potential lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Physical Property Trends

- 1H NMR : All compounds show characteristic NH and aromatic proton signals. For example, 5a4 and 5a2 exhibit NH peaks at δ 9.19–9.80 ppm, confirming amide bond formation .

- IR Spectroscopy : Strong C=O stretches (~1650–1686 cm⁻¹) are consistent across analogs, verifying keto and amide functionalities .

- Melting Points : Chlorinated derivatives (e.g., 5a4, 5a2) have higher melting points (~193–195°C) compared to fluorinated analogs (unreported), likely due to stronger intermolecular interactions from chlorine’s polarizability .

Implications for Drug Design

- Substituent variations (e.g., 4-fluorophenyl vs. p-tolyl) could modulate target selectivity .

- Optimization Potential: Introducing electron-withdrawing groups (e.g., fluorine) may improve metabolic stability, while methyl groups (e.g., at position 7) could enhance membrane permeability .

Q & A

Q. What are the established synthetic routes for this 1,8-naphthyridine derivative, and how are intermediates characterized?

The synthesis typically involves condensation of substituted anilines with naphthyridine precursors. For example, a similar compound (1-(4-chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) was synthesized via nucleophilic substitution and cyclization, yielding 66% after crystallization. Key steps include refluxing in DMF with POCl₃ for activation, followed by spectral confirmation (IR, NMR, mass spectrometry). IR peaks at 1686 cm⁻¹ (C=O keto) and 1651 cm⁻¹ (amide) are critical markers .

Q. How is the fluorophenyl moiety strategically incorporated, and what role does it play in stability?

The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the amide bond and influencing π-π stacking in crystal structures. Its presence is confirmed via ¹H NMR (δ 7.24–7.46 ppm for aromatic protons) and ¹⁹F NMR. Fluorine’s electronegativity also modulates lipophilicity, impacting solubility and bioavailability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1650–1700 cm⁻¹) and C–F bonds (~1100 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.7 ppm) and methyl groups (δ 2.5–3.0 ppm); ¹³C NMR confirms carboxamide (δ ~165 ppm) and keto (δ ~175 ppm) carbons.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a related compound) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve yield?

DoE principles, such as factorial designs, can optimize variables like temperature, solvent ratio, and catalyst loading. For instance, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, reducing side reactions. Statistical models (e.g., ANOVA) identify significant factors, while response surface methodology maximizes yield .

Q. How should researchers address discrepancies in crystallographic data refinement?

Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data. For twinned crystals, employ the TWIN/BASF commands. Validate against alternative software (e.g., Olex2) to resolve ambiguities. Discrepancies in thermal parameters may require revisiting hydrogen atom placement or disorder modeling .

Q. What in silico strategies predict this compound’s biological activity and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases).

- QSAR Models : Train on analogous 1,8-naphthyridine derivatives to correlate substituents (e.g., methyl, fluorophenyl) with inhibitory potency.

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .

Q. How do structural modifications (e.g., replacing fluorine) alter inhibitory activity?

A study on 1,8-naphthyridines showed that substituting fluorine with chlorine increased IC₅₀ values against Pfmrk kinase by 3-fold, likely due to altered halogen bonding. Compare inhibition assays (e.g., ELISA-based) for derivatives synthesized via sonochemical methods (ultrasound, 50°C, 2h), which improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.